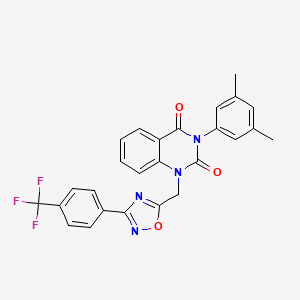

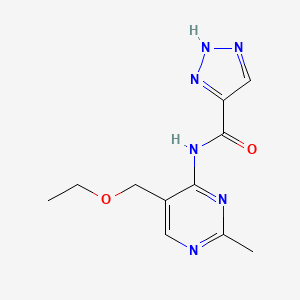

3-(2-((4-Chlorophenyl)thio)acetamido)benzofuran-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "3-(2-((4-Chlorophenyl)thio)acetamido)benzofuran-2-carboxamide" has not been directly studied in the provided papers. However, similar compounds with benzofuran cores and carboxamide groups have been synthesized and evaluated for various biological activities. For instance, a series of N-(benzoylphenyl) and N-(acetylphenyl)-1-benzofuran-2-carboxamides were synthesized and tested for antihyperlipidemic activity in rats, showing promising results as lipid-lowering agents . Another study described the synthesis of a benzofuran derivative as a β-amyloid aggregation inhibitor, which could be relevant for Alzheimer's disease treatment .

Synthesis Analysis

The synthesis of benzofuran derivatives often involves multi-step reactions, starting from simple precursors. For example, the synthesis of a β-amyloid aggregation inhibitor involved a one-pot synthesis followed by desulfurization and acylation steps . Similarly, the synthesis of azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide was achieved through the interaction of aromatic aldehydes with the carboxamide in ethanol . These methods highlight the versatility of benzofuran and carboxamide chemistry in creating diverse biologically active molecules.

Molecular Structure Analysis

The molecular structure of benzofuran derivatives is characterized by the presence of a benzofuran core, which is a fused benzene and furan ring, and various substituents that can significantly alter the compound's biological activity. For instance, the presence of a chlorophenyl group, as seen in the compound of interest, can influence the molecule's reactivity and interaction with biological targets .

Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions, including acylation, condensation, and substitution, to yield a wide range of products with different biological activities. For example, the synthesis of tetrazole-thiophene-2-carboxamides involved condensation and hydrolysis reactions . The reactivity of these compounds can be influenced by the substituents on the benzofuran core and the carboxamide group.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like chlorophenyl groups can affect these properties, which in turn can influence the compound's pharmacokinetics and pharmacodynamics. The high-performance liquid chromatography (HPLC) methods developed for the determination of similar compounds in plasma suggest that these compounds have suitable properties for bioanalysis .

Safety and Hazards

Future Directions

The future directions in the research of thiazole and benzofuran derivatives are likely to involve the design and synthesis of new compounds with improved biological activities and lesser side effects. This includes the development of new synthetic methods and the exploration of new biological targets .

properties

IUPAC Name |

3-[[2-(4-chlorophenyl)sulfanylacetyl]amino]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2O3S/c18-10-5-7-11(8-6-10)24-9-14(21)20-15-12-3-1-2-4-13(12)23-16(15)17(19)22/h1-8H,9H2,(H2,19,22)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUVKDCTXWXTMCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)CSC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-N-(3-methylbenzyl)-N-(4-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B3004350.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B3004352.png)

![4-benzoyl-N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B3004359.png)

![1-ethyl-7-methyl-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B3004365.png)

![5-Bromo-N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]furan-2-carboxamide](/img/structure/B3004369.png)